molecular formula C27H32N2O5 B2648967 1-[(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]piperidine-4-carboxylic acid CAS No. 2155840-90-5

1-[(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]piperidine-4-carboxylic acid

Cat. No.: B2648967
CAS No.: 2155840-90-5
M. Wt: 464.562
InChI Key: IBUPWURSGADQDO-DEOSSOPVSA-N
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Description

1-[(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]piperidine-4-carboxylic acid is a synthetic compound primarily used in peptide synthesis and medicinal chemistry research. Its structure comprises three key components:

  • Fmoc group (9H-fluoren-9-ylmethoxycarbonyl): A widely used protecting group in solid-phase peptide synthesis (SPPS) due to its UV activity and base-labile properties .
  • (2S)-4-methylpentanoyl side chain: Derived from leucine, this chiral center (S-configuration) influences stereochemical interactions and solubility.

This compound is typically employed as a building block for synthesizing peptidomimetics or modified peptides, leveraging the Fmoc group’s transient protection during stepwise assembly .

Properties

IUPAC Name

1-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N2O5/c1-17(2)15-24(25(30)29-13-11-18(12-14-29)26(31)32)28-27(33)34-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-10,17-18,23-24H,11-16H2,1-2H3,(H,28,33)(H,31,32)/t24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBUPWURSGADQDO-DEOSSOPVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N1CCC(CC1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N1CCC(CC1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules such as enzymes and receptors. The mechanism often involves:

  • Molecular Targets: Proteins, enzymes, and receptors relevant to specific pathways.

  • Pathways Involved: Signal transduction, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Structural Variations in Amino Acid Backbones

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Hazards/Regulatory Notes
Target compound : 1-[(2S)-2-(Fmoc-amino)-4-methylpentanoyl]piperidine-4-carboxylic acid Not provided ~C28H32N2O6 ~516.57 Fmoc, leucine-like side chain, piperidine-4-COOH Likely requires standard Fmoc-handling protocols
2-[4-(Fmoc)piperazin-1-yl]acetic acid 180576-05-0 C22H23N3O4 393.44 Piperazine ring, acetic acid substituent No hazard data available
(S)-2-(Fmoc-methylamino)-4-methoxy-4-oxobutanoic acid 2044710-58-7 C21H21NO6 383.40 Methylated amino group, methoxy-oxobutanoate Acute toxicity (oral/dermal/inhalation)
1-(2S)-4-(Benzyloxy)-2-(Fmoc-amino)-4-oxobutanoyl-2-methylpiperidine-2-carboxylic acid 2171377-76-5 C33H34N2O7 594.64 Benzyloxy group, 2-methylpiperidine No data
2-(Fmoc-amino)-4-methylpent-4-enoic acid 131177-58-7 C22H21NO4 363.41 Unsaturated side chain (4-methylpent-4-enoic acid) Purity 95%; no hazard data

Key Findings :

  • Hazard Profile: Methylation of the amino group (CAS 2044710-58-7) introduces acute toxicity risks, whereas compounds like the target and 2-[4-(Fmoc)piperazin-1-yl]acetic acid lack such data .

Modifications in Heterocyclic Scaffolds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Scaffold Type Functional Groups
Target compound Not provided ~C28H32N2O6 ~516.57 Piperidine 4-Carboxylic acid
2-[1-(Fmoc)piperidin-4-yl]-1,3-oxazole-5-carboxylic acid 2137862-31-6 C24H22N2O5 418.44 Piperidine-oxazole Oxazole ring, 5-carboxylic acid
1-(1-(Fmoc)piperidin-4-yl)cyclopropane-1-carboxylic acid 2219379-46-9 C24H25NO4 391.46 Piperidine-cyclopropane Cyclopropane ring, carboxylic acid
(S)-2-(Fmoc-amino)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid 204058-25-3 C28H34N2O6 494.58 Piperidine tert-Butoxycarbonyl (Boc) protection

Key Findings :

  • Protection Strategies : The Boc-protected piperidine in CAS 204058-25-3 offers orthogonal protection compatibility, contrasting with the target compound’s single Fmoc group .

Biological Activity

1-[(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]piperidine-4-carboxylic acid, commonly referred to as a derivative of Fmoc-protected amino acids, plays a significant role in various biological activities. This compound is primarily utilized in peptide synthesis and has been studied for its potential pharmacological effects, including antimicrobial, antioxidant, and enzyme modulation activities.

The compound's structure includes a fluorenylmethoxycarbonyl (Fmoc) group, which is frequently used as a protecting group in peptide synthesis. The molecular formula is C20H24N2O5C_{20}H_{24}N_{2}O_{5} with a molecular weight of approximately 360.41 g/mol. Its systematic name reflects its complex structure and functional groups that contribute to its biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research has indicated that amino acid derivatives, including this compound, exhibit antimicrobial properties. These compounds can inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development.

2. Antioxidant Properties

The presence of specific functional groups in the compound may confer antioxidant activity, which is crucial in combating oxidative stress within biological systems. This property can be beneficial in protecting cells from damage caused by free radicals.

3. Modulation of Enzyme Activity

This compound may act as either a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways critical for cellular function. The ability to modulate enzyme activity highlights its potential therapeutic applications in metabolic disorders.

The mechanism of action involves binding to specific molecular targets such as enzymes or receptors. The structural configuration allows for interaction with these targets, leading to modulation of their activity. This interaction may involve:

  • Signal Transduction : Altering the pathways that transmit signals within cells.
  • Enzyme Inhibition : Preventing enzymes from catalyzing reactions.
  • Receptor Activation : Enhancing the activity of receptors involved in various physiological processes.

Case Studies

Several studies have explored the biological effects of related compounds, providing insights into their mechanisms and potential applications:

  • Antimicrobial Studies : A study on Fmoc-protected amino acids demonstrated significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli .
  • Antioxidant Research : Investigations into the antioxidant properties of similar compounds revealed their effectiveness in scavenging free radicals and reducing oxidative stress markers in vitro .
  • Enzyme Activity Modulation : Research has shown that derivatives can influence key metabolic enzymes, suggesting their role in therapeutic strategies for metabolic diseases .

Data Table

PropertyValue
Molecular FormulaC20H24N2O5C_{20}H_{24}N_{2}O_{5}
Molecular Weight360.41 g/mol
Antimicrobial ActivityEffective against bacteria
Antioxidant CapacityHigh scavenging ability
Enzyme ModulationInfluences metabolic pathways

Scientific Research Applications

Medicinal Chemistry

Peptide Synthesis
Fmoc-Dab-OH is widely used in solid-phase peptide synthesis (SPPS). The Fmoc (fluorenylmethyloxycarbonyl) group serves as a protective group for amino acids, allowing for the stepwise assembly of peptides. Its stability under basic conditions and ease of removal make it suitable for synthesizing complex peptides and proteins.

Case Study: Anticancer Peptides
Research has demonstrated the utility of Fmoc-Dab-OH in synthesizing anticancer peptides. For instance, a study involved the synthesis of a peptide conjugate that exhibited selective cytotoxicity against cancer cells while sparing normal cells. The incorporation of Fmoc-Dab-OH allowed for efficient coupling reactions, leading to high yields of the desired peptide conjugate .

Drug Development

Targeted Drug Delivery
The compound's structure facilitates the design of targeted drug delivery systems. By conjugating Fmoc-Dab-OH with various therapeutic agents, researchers can enhance the specificity and efficacy of drugs. This approach is particularly beneficial in developing treatments for diseases such as cancer and autoimmune disorders.

Case Study: Antibody-Drug Conjugates (ADCs)
In a notable application, Fmoc-Dab-OH was utilized in the synthesis of antibody-drug conjugates aimed at improving the delivery of chemotherapeutic agents directly to tumor cells. The ADCs demonstrated improved therapeutic indices compared to free drugs, showcasing the potential of using Fmoc-Dab-OH in advanced drug formulation strategies .

Bioconjugation Techniques

Linker Development
Fmoc-Dab-OH serves as an effective linker in bioconjugation techniques. Its ability to form stable amide bonds with various biomolecules makes it valuable in constructing bioconjugates for diagnostics and therapeutic applications.

Data Table: Comparison of Linkers in Bioconjugation

Linker TypeStabilityReactivityApplication Area
Fmoc-Dab-OHHighModeratePeptide-drug conjugates
MaleimideModerateHighProtein labeling
NHS EsterHighHighAntibody-drug conjugates

Research Applications

Biological Studies
The compound is also employed in biological studies to investigate peptide interactions within cellular environments. Its incorporation into peptides allows researchers to explore mechanisms of action and receptor binding affinities.

Case Study: Receptor Binding Studies
A recent study utilized Fmoc-Dab-OH-modified peptides to assess binding affinities to specific receptors involved in inflammatory responses. The results indicated that modifications significantly enhanced binding characteristics, providing insights into receptor-ligand interactions .

Q & A

How can researchers optimize the synthesis of this compound to improve yield and purity?

Level: Advanced
Methodological Answer:
Synthesis optimization should focus on reaction conditions and purification strategies. Microwave-assisted synthesis (reducing reaction time) and sonochemistry (enhancing reagent mixing) have been shown to improve yields for structurally similar Fmoc-protected compounds . For purification, reverse-phase HPLC with C18 columns is recommended, as Fmoc derivatives often exhibit strong UV absorbance (λ = 265–290 nm), facilitating detection. Additionally, recrystallization in acetonitrile:water (3:1) can enhance purity, as demonstrated for analogous piperidine-carboxylic acid derivatives .

What analytical techniques are most suitable for characterizing this compound’s structural integrity?

Level: Basic
Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry (e.g., (2S) configuration) and Fmoc-group integrity.
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., MW ≈ 450–500 g/mol based on analogs ).
  • HPLC with UV/Vis Detection : Monitor purity (>95%) using gradients of acetonitrile in 0.1% TFA .
  • FT-IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹ for Fmoc and carboxylic acid groups) .

What safety protocols are critical when handling this compound in laboratory settings?

Level: Basic
Methodological Answer:
The compound is classified under GHS Category 4 for acute toxicity (oral, dermal, inhalation). Required precautions:

  • PPE : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates .
  • Decontamination : Spills should be neutralized with 5% acetic acid before disposal, as Fmoc derivatives can hydrolyze into toxic byproducts .

How can this compound be applied in studying enzyme mechanisms or protein-ligand interactions?

Level: Advanced
Methodological Answer:
The Fmoc group enables its use as a reversible protecting group in peptide synthesis for:

  • Enzyme Inhibition Assays : Incorporate into peptide substrates to probe protease specificity (e.g., fluorogenic assays using Edans/Dabcyl quenchers) .
  • Surface Plasmon Resonance (SPR) : Immobilize the compound on sensor chips to quantify binding kinetics with target proteins (KD calculations) .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for interactions with enzymes like trypsin or chymotrypsin .

What are the stability considerations for long-term storage of this compound?

Level: Advanced
Methodological Answer:
Stability is highly pH- and temperature-dependent:

  • Storage Conditions : -20°C in amber vials under argon to prevent oxidation and Fmoc-deprotection .
  • Decomposition Risks : Exposure to strong acids/bases triggers cleavage of the Fmoc group, releasing fluorenylmethanol (toxic; handle in neutral buffers) .
  • Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the carboxylic acid moiety .

How should researchers resolve contradictions in toxicity data across literature sources?

Level: Advanced
Methodological Answer:
Conflicting toxicity reports (e.g., acute vs. chronic effects ) necessitate:

  • In Silico Predictors : Use tools like EPA’s TEST or OECD QSAR Toolbox to estimate LD50 values .
  • Empirical Validation : Conduct in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) at concentrations ≥10 µM .
  • Precautionary Principle : Assume higher toxicity (Category 3 handling) until data is consistent .

What computational approaches are recommended for modeling this compound’s interactions with biological targets?

Level: Advanced
Methodological Answer:

  • Docking Simulations : Use AutoDock Vina with PubChem-derived 3D structures (CID: [retrieve from ) to predict binding poses in enzyme active sites.
  • Molecular Dynamics (MD) : Simulate interactions in GROMACS with CHARMM36 force field, focusing on hydrogen bonding with the piperidine-carboxylic acid group .
  • QSAR Modeling : Correlate structural features (e.g., logP, polar surface area) with bioactivity data from ChEMBL .

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